molecular formula C14H12ClNO2 B185207 N-(4-chlorophenyl)-3-methoxybenzamide CAS No. 96776-05-5

N-(4-chlorophenyl)-3-methoxybenzamide

Cat. No.: B185207
CAS No.: 96776-05-5
M. Wt: 261.7 g/mol
InChI Key: PTEBQUFBDQXFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-methoxybenzamide, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of compounds known as tyrosine kinase inhibitors, which are known to play a vital role in various cellular processes.

Scientific Research Applications

  • Dopamine Receptor Ligand :

    • N-(4-chlorophenyl)-3-methoxybenzamide has been studied for its high affinity and selectivity as a ligand for dopamine D4 receptors. Structural modifications of this compound have shown varied binding profiles at dopamine D4 and D2 receptors, as well as serotonin 5-HT1A and adrenergic alpha1 receptors (Perrone et al., 2000).
    • This compound was also used as a probe for direct determination of dopamine D4 receptor density in rat striatum, providing an alternative to the subtraction method for receptor density determination (Colabufo et al., 2001).
  • Chemical Properties and Structural Analysis :

    • The molecular structure of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has been determined using single crystal X-ray diffraction and DFT calculations. This study highlighted the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
  • Pharmacological Activities :

    • Investigations into the pharmacological activities of 3-methoxybenzamide, a related compound, showed its role as an inhibitor of the nuclear enzyme adenosine diphosphate-ribosyl transferase, impacting cell differentiation and immune responses (Broomhead & Hudson, 1985).
    • The compound was also found to be a weak inhibitor of the bacterial cell division protein FtsZ, with derivatives showing potent antistaphylococcal activity and improved pharmaceutical properties (Haydon et al., 2010).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEBQUFBDQXFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356851
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96776-05-5
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.